![molecular formula C12H16Cl2N4O2 B1435920 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride CAS No. 2097932-39-1](/img/structure/B1435920.png)
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Übersicht
Beschreibung
This compound is a derivative of piperidine and pyrido[2,3-d]pyrimidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a pyrido[2,3-d]pyrimidine ring . The presence of these rings is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis
The first Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has developed methods for synthesizing pyrido[2,3-d]pyrimidine derivatives, which are of interest due to their structural diversity and significant variation in biopharmaceutical properties. The synthesis of these compounds often involves nucleophilic aromatic substitution and amide formation, leading to a broad range of solubility values and permeability coefficients, reflecting their potential for varied applications in medicinal chemistry (Jatczak et al., 2014).
Another study focused on the aminomethylation of pyrimidine dione derivatives, producing compounds with potential as intermediates for further chemical transformations. This research highlights the versatility of pyrimidine derivatives in synthesizing more complex molecules with potential applications in drug development and organic chemistry (Meshcheryakova et al., 2014).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial activities of 6-heteryl-thieno[2,3-d]pyrimidin-2,4-diones have revealed moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis. This suggests potential for the development of new antibacterial agents based on pyrido[2,3-d]pyrimidine scaffolds (Vlasov et al., 2022).
Pyrazolopyridine derivatives, synthesized through interactions with various reactants, have been screened for their antioxidant properties, indicating their potential in creating compounds that could protect against oxidative stress-related damages. This research opens pathways for developing new antioxidants that could mitigate oxidative stress, a factor in numerous diseases (Gouda, 2012).
Anticancer Activities
A study on pyrimidin-2,4-diones has shown these compounds to exhibit significant anticancer activities across various human tumor cell lines, indicating their potential as therapeutic agents in oncology. The research highlights the importance of structural modifications to enhance the anticancer efficacy of pyrimidin-2,4-diones, pointing to the role of specific substituents in increasing activity against cancer cells (Singh & Paul, 2006).
Herbicidal Activity
Pyrido[2,3-d]pyrimidine derivatives have also been explored for their potential as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activities. This suggests their use in agricultural chemistry for weed control, with specific compounds exhibiting broad-spectrum weed control comparable to existing herbicides. The study provides insights into the application of pyrido[2,3-d]pyrimidine derivatives in developing new herbicides with selectivity towards various crops (Wang et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition leads to genomic dysfunction and ultimately cell death . It also affects the cAMP-phosphodiesterase pathway , supporting adenosine inhibition of thrombocytopenia, strengthening PGI2 anti-aggregation activity, and enhancing the biosynthesis of PGI2 .
Pharmacokinetics
The synthesized compounds of this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the action of this compound is the induction of genomic dysfunction and cell death in cancer cells . This is achieved by inhibiting the DNA repair mechanism, leading to an accumulation of DNA damage .
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Biochemische Analyse
Biochemical Properties
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an ATP-competitive inhibitor of PKB, exhibiting high selectivity and potency . Additionally, it interacts with other biomolecules such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and mammalian target of rapamycin (mTOR), influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by targeting the PI3K/PKB/mTOR pathway, leading to reduced cell growth and increased apoptosis . Furthermore, it affects gene expression by altering the activity of transcription factors such as FOXO, which play a role in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, it disrupts the PI3K/PKB/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, it modulates the activity of other enzymes and transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity . The distribution of the compound within tissues also depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects .
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNKSLVGHICBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


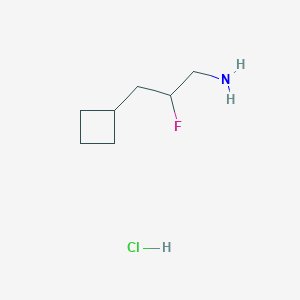
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
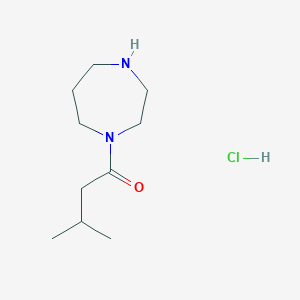

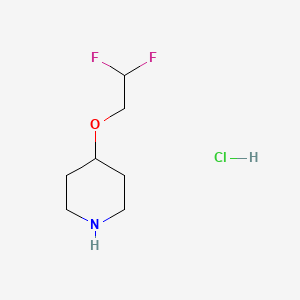

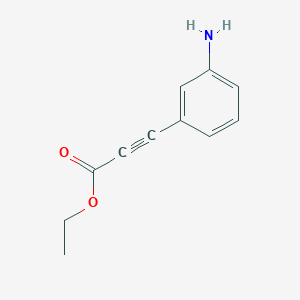
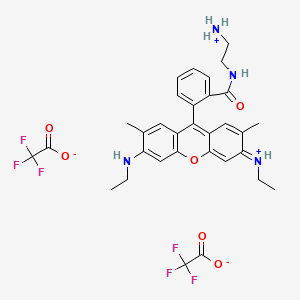

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

